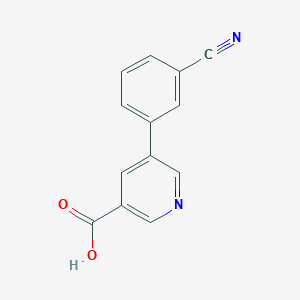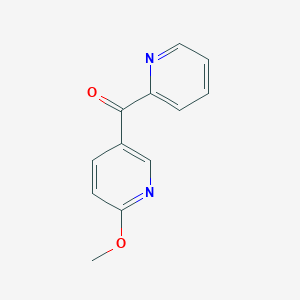
Zirconium(IV) dimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(IV) dimethacrylate is an organometallic compound that features zirconium in its +4 oxidation state coordinated with dimethacrylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium(IV) dimethacrylate can be synthesized through the reaction of zirconium alkoxides with methacrylic acid. One common method involves the use of zirconium(IV) isopropoxide as a precursor. The reaction typically occurs in an anhydrous solvent such as benzene or toluene, under reflux conditions. The process involves the gradual addition of methacrylic acid to the zirconium alkoxide solution, followed by stirring and heating to promote the formation of the desired this compound complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain high-purity this compound suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium(IV) dimethacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of crosslinked polymer networks.
Coordination Reactions: The zirconium center can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Coordination Reactions: Various ligands, including phosphines and amines, can be used to form coordination complexes.
Hydrolysis: Water or aqueous solutions can induce hydrolysis under ambient conditions.
Major Products
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
Coordination Reactions: Zirconium-ligand complexes with potential catalytic or material applications.
Hydrolysis: Zirconium oxide and methacrylic acid.
Applications De Recherche Scientifique
Chemistry
Zirconium(IV) dimethacrylate is used as a precursor for the synthesis of zirconium-based metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine
In the biomedical field, this compound is explored for its potential in drug delivery systems and as a component in dental materials due to its biocompatibility and mechanical strength .
Industry
The compound is used in the production of high-performance coatings, adhesives, and composites. Its ability to form crosslinked polymer networks makes it valuable in the development of materials with enhanced durability and resistance to environmental factors .
Mécanisme D'action
The mechanism of action of zirconium(IV) dimethacrylate in various applications involves its ability to form stable coordination complexes and polymer networks. In catalysis, the zirconium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate groups undergo free radical polymerization, leading to the formation of crosslinked networks with improved mechanical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) dimethacrylate: Similar in structure and reactivity, but with titanium as the central metal.
Zirconium(IV) diacrylate: Similar but with acrylate ligands instead of methacrylate.
Zirconium(IV) isopropoxide: Used as a precursor in the synthesis of zirconium(IV) dimethacrylate.
Uniqueness
This compound is unique due to its combination of zirconium’s high coordination number and the reactivity of methacrylate groups. This allows for the formation of complex polymer networks and coordination compounds with diverse applications in materials science and biomedical engineering .
Propriétés
Numéro CAS |
97171-79-4 |
|---|---|
Formule moléculaire |
C8H12O4Zr |
Poids moléculaire |
263.40 g/mol |
Nom IUPAC |
2-methylprop-2-enoic acid;zirconium |
InChI |
InChI=1S/2C4H6O2.Zr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |
Clé InChI |
RFAUGNILVFBGGF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
SMILES canonique |
CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)






![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)





![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
